molecular formula C11H13F3N2O B14865734 2-(2-(Trifluoromethoxy)phenyl)piperazine

2-(2-(Trifluoromethoxy)phenyl)piperazine

Cat. No.: B14865734
M. Wt: 246.23 g/mol
InChI Key: UBSDMTOVLXAVPJ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethoxy)phenyl)piperazine typically involves the reaction of 2-(trifluoromethoxy)aniline with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the electrophilic carbon of the trifluoromethoxy-substituted phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. It can bind to various receptors, including serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological and behavioral responses.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethoxy)phenyl)piperazine
  • 2-(Trifluoromethoxy)phenylboronic acid
  • 2-(Trifluoromethoxy)phenylhydrazine

Comparison: 2-(2-(Trifluoromethoxy)phenyl)piperazine is unique due to the presence of both the trifluoromethoxy group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs . The trifluoromethoxy group enhances its stability and lipophilicity, while the piperazine ring provides a scaffold for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]piperazine

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)9-7-15-5-6-16-9/h1-4,9,15-16H,5-7H2

InChI Key

UBSDMTOVLXAVPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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